molecular formula C22H25Cl2NO3 B607073 DETQ CAS No. 1638667-81-8

DETQ

Cat. No. B607073
M. Wt: 422.35
InChI Key: CWRORBWPLQQFMX-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962654B2

Procedure details

Dissolve 1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one (0.054 g, 100 μmol) in THF (1.0 mL). Add tetrabutylammonium fluoride (0.11 mL, 110 μmol, 1M in THF). Stir 30 min. Add saturated ammonium chloride solution and extract with ethyl acetate three times. Combine the ethyl acetate extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by silica gel chromatography, eluting with ethyl acetate: hexanes (gradient, 10-100%) to give the title compound as a white foam (0.03 g, 71 μmol). MS (m/z): 422 (M+1).
Name
1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C@H:10]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[C:20]([OH:23])([CH3:22])[CH3:21])[C@H:12]([CH3:24])[N:11]1[C:25](=[O:35])[CH2:26][C:27]1[C:32]([Cl:33])=[CH:31][CH:30]=[CH:29][C:28]=1[Cl:34])(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:34][C:28]1[CH:29]=[CH:30][CH:31]=[C:32]([Cl:33])[C:27]=1[CH2:26][C:25]([N:11]1[C@@H:10]([CH2:9][OH:8])[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[C:20]([OH:23])([CH3:21])[CH3:22])[C@@H:12]1[CH3:24])=[O:35] |f:1.2|

Inputs

Step One
Name
1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one
Quantity
0.054 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC[C@@H]1N([C@H](C2=CC=CC(=C2C1)C(C)(C)O)C)C(CC1=C(C=CC=C1Cl)Cl)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add saturated ammonium chloride solution and extract with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)N1[C@H](C2=CC=CC(=C2C[C@@H]1CO)C(C)(C)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 71 μmol
AMOUNT: MASS 0.03 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.